Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate
Overview
Description
Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate is an organic compound that features a sodium ion bonded to a 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate typically involves the reaction of 4-ethylbenzaldehyde with sodium hydroxide in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at this temperature for several hours. After the reaction is complete, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for large-scale production and improved efficiency compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or other electrophiles.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions where it donates electrons to electrophilic centers. This property makes it useful in a variety of chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
- Sodium;3-(4-methylphenyl)-3-oxoprop-1-en-1-olate
- Sodium;3-(4-isopropylphenyl)-3-oxoprop-1-en-1-olate
- Sodium;3-(4-tert-butylphenyl)-3-oxoprop-1-en-1-olate
Uniqueness
Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions compared to similar compounds with different substituents
Properties
IUPAC Name |
sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2.Na/c1-2-9-3-5-10(6-4-9)11(13)7-8-12;/h3-8,12H,2H2,1H3;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGSSKHCSNLMCG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=C[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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